1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Description
Historical Development of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited attention until its photochemical rearrangement properties were discovered decades later. By the 1940s, researchers began exploring its biological potential, culminating in the 1960s introduction of oxolamine—the first commercial drug containing a 1,2,4-oxadiazole scaffold—as a cough suppressant. Over the past 40 years, this structural motif has become a cornerstone in medicinal chemistry due to its bioisosteric equivalence to ester and amide groups, enabling improved metabolic stability and bioavailability in drug candidates.
The evolution of 1,2,4-oxadiazole chemistry accelerated with advancements in synthetic methodologies, particularly cyclization reactions between amidoximes and carboxylic acid derivatives. These developments facilitated the creation of diverse derivatives with tailored pharmacological profiles, setting the stage for targeted investigations into specific compounds like 1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine.
Position of this compound Within the 1,2,4-Oxadiazole Research Landscape
This compound (CAS: 890324-74-0) exemplifies contemporary efforts to optimize 1,2,4-oxadiazole pharmacophores through strategic substitution patterns. Its structure features:
- A 1,2,4-oxadiazole core (five-membered ring with O1, N2, N4 atoms)
- 3-(4-methylphenyl) substituent at the C3 position
- Methanamine group (-CH2NH2) at the C5 position
This configuration combines aromatic stabilization from the para-methylbenzene group with the hydrogen-bonding capability of the primary amine, creating a balanced molecular architecture for receptor interactions. Comparative analysis with related derivatives shows enhanced polarity (LogP = 1.82) compared to non-aminated analogs, suggesting improved solubility profiles.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11N3O | |
| Molecular Weight | 189.22 g/mol | |
| IUPAC Name | (3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methanamine | |
| SMILES | NCC1=NC(C2=CC=C(C)C=C2)=NO1 |
Current Research Significance and Scientific Interest
Recent studies highlight three primary areas of investigation:
- Antimicrobial Applications : Structural analogs demonstrate inhibitory activity against bacterial sortase A enzymes, critical for Staphylococcus aureus pathogenesis. The methanamine moiety enhances target binding through polar interactions with catalytic residues.
- Oncology Research : Derivatives show promise as EGFR tyrosine kinase inhibitors, with IC50 values <1 μM in A549 lung carcinoma cells. Molecular dynamics simulations suggest the 4-methylphenyl group stabilizes hydrophobic pocket interactions.
- Parasitic Diseases : Novel 1,2,4-oxadiazoles exhibit antileishmanial activity (IC50 = 2.3 μM against Leishmania infantum amastigotes), with the amine group contributing to mitochondrial membrane depolarization.
Ongoing structure-activity relationship (SAR) studies focus on optimizing the balance between aromatic substitution and amine functionality to enhance target selectivity.
Theoretical Framework for 1,2,4-Oxadiazole Investigation
Research on this compound operates within three interconnected theoretical domains:
A. Bioisosteric Replacement Theory
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylic acid derivatives, maintaining hydrogen-bonding capacity while improving metabolic stability. Quantum mechanical calculations reveal comparable electrostatic potential surfaces between oxadiazole and amide groups (ΔESP < 15 kcal/mol).
B. Molecular Recognition Principles
Docking studies demonstrate two key binding modalities:
- Aromatic Stacking : The 4-methylphenyl group engages in π-π interactions with tyrosine/phenylalanine residues (binding energy: -8.2 kcal/mol).
- Polar Interactions : The methanamine nitrogen forms hydrogen bonds with aspartate/glutamate side chains (bond length: 2.7–3.1 Å).
C. Synthetic Accessibility
The compound is typically synthesized via:
- Cyclocondensation of N-hydroxyamidines with activated carboxylic acid derivatives
- Post-functionalization through nucleophilic aromatic substitution
Recent optimizations using microwave-assisted synthesis have reduced reaction times from 12 hours to 35 minutes while maintaining yields >75%.
Table 2: Key Research Findings
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCYNMWXLOAGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, which then undergoes cyclization with an appropriate acyl chloride to yield the 1,2,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, as promising candidates in cancer therapy. These compounds have demonstrated selective inhibition against various carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. For instance, a study found that certain oxadiazole derivatives exhibited nanomolar to picomolar inhibition of hCA IX and hCA II, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |
|---|---|---|---|
| 16a | hCA IX | 0.089 | High |
| 16b | hCA II | 0.75 | Moderate |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles can exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
Mechanism of Action Studies
The mechanisms by which oxadiazole derivatives exert their biological effects are under active investigation. These compounds may interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. For example, studies have shown that they can modulate the activity of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. Such studies help in understanding the structural requirements for activity and guide the design of more potent derivatives .
Polymer Chemistry
The unique properties of oxadiazoles make them suitable for applications in polymer science. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites containing oxadiazole units is ongoing, with promising results indicating improved performance characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring substituent significantly alter physicochemical properties and bioactivity. Key examples include:
Key Findings :
Modifications to the Amine Side Chain
Variations in the amine chain length and functionalization influence solubility and pharmacokinetics:
Key Findings :
- Ethanamine derivatives (e.g., CAS: 915922-88-2) exhibit reduced solubility in aqueous media compared to methanamine analogs due to increased hydrophobicity .
- Piperazine-functionalized derivatives are often employed in drug discovery for their improved pharmacokinetic profiles and ability to form salts .
Salt Forms and Purity
Salt formation is a common strategy to enhance solubility and stability:
Key Findings :
- Hydrochloride salts are predominant due to their stability and ease of crystallization.
- High-purity grades (>95%) are critical for reproducible biological testing .
Biological Activity
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, a compound characterized by its oxadiazole core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is defined by the presence of a 1,2,4-oxadiazole ring attached to a methylphenyl group and a methanamine moiety. Its molecular formula is with a molecular weight of approximately 189.22 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | (3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methanamine |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value comparable to that of Tamoxifen, indicating significant antiproliferative activity. Specifically, it induced apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .
- A549 (Lung Cancer) : Similar cytotoxic effects were observed with IC50 values indicating effective inhibition of cell viability .
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : Studies suggest that this compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and promoting caspase activation .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell growth and survival .
- Molecular Interactions : Molecular docking studies indicate that the compound engages in strong hydrophobic interactions with target proteins, similar to established anticancer drugs .
Case Studies and Research Findings
Several research articles have documented the efficacy and biological activity of this compound:
- A study reported that derivatives of oxadiazole exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values as low as 0.65 µM against MCF-7 cells .
- In vivo studies are still needed to further elucidate the therapeutic potential and safety profile of this compound in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via cyclization of precursors such as acyl hydrazides and nitriles under acidic or thermal conditions. For example, substituted benzamidoximes can react with chloroacetonitrile derivatives to form the oxadiazole core, followed by deprotection to yield the methanamine group. Optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C) improves yields, while catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .
- Key Parameters :
| Parameter | Range | Impact |
|---|---|---|
| Temperature | 80–120°C | Higher temps reduce reaction time but risk side reactions |
| Catalyst | Acidic (e.g., H<sup>+</sup>) | Accelerates cyclization |
| Solvent | Ethanol/DMF | Polar aprotic solvents favor solubility |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : The methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm (doublets), while the methanamine CH2 appears as a triplet near δ 3.2–3.5 ppm. The oxadiazole ring carbon signals are observed at 165–170 ppm in <sup>13</sup>C NMR .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]<sup>+</sup> confirm the molecular weight (e.g., ~219 g/mol). Fragmentation patterns include loss of NH2 (m/z –17) and cleavage of the oxadiazole ring .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Initial screening should focus on antimicrobial activity (e.g., MIC assays against S. aureus and E. coli) and anti-inflammatory properties (COX-2 inhibition). Oxadiazole derivatives often exhibit moderate activity, with IC50 values in the μM range. Dose-response studies (1–100 μM) are critical to establish efficacy thresholds .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?
- Answer : A 2<sup>3</sup> factorial design evaluates temperature, catalyst concentration, and solvent ratio. Response surface methodology (RSM) identifies interactions; for example, high temperature with excess acid catalyst may promote hydrolysis side reactions. Central composite designs (CCD) can refine optimal conditions .
- Example Table :
| Variable | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Catalyst (mol%) | 5% | 15% | 10% |
| Reaction Time | 12h | 24h | 18h |
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Answer : Discrepancies arise from assay conditions (e.g., serum protein binding affecting bioavailability) or stereochemical variations. Computational docking (AutoDock Vina) reveals that the methylphenyl group’s orientation in the oxadiazole ring impacts binding to enzyme active sites (e.g., COX-2). MD simulations show conformational flexibility in aqueous vs. lipid environments .
Q. How does computational modeling guide the design of derivatives with improved metabolic stability?
- Answer : Density functional theory (DFT) predicts metabolic hotspots (e.g., oxidation of the methanamine group). Substituents like electron-withdrawing groups (Cl, NO2) on the phenyl ring reduce CYP450-mediated degradation. ADMET predictions (SwissADME) prioritize derivatives with lower logP (<3) for enhanced solubility .
Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?
- Answer : Encapsulation in PEGylated liposomes or co-administration with antioxidants (e.g., ascorbic acid) reduces ring-opening hydrolysis. Stability studies (pH 7.4 buffer, 37°C) show a half-life of ~8 hours; derivatization to thiadiazole analogs improves resistance to nucleophilic attack .
Q. How to resolve conflicting cytotoxicity data in cancer cell lines?
- Answer : Contradictions may stem from cell line heterogeneity (e.g., p53 status) or assay endpoints (MTT vs. apoptosis markers). Combinatorial studies with standard chemotherapeutics (e.g., doxorubicin) and pathway analysis (Western blot for Bcl-2/Bax) clarify synergistic effects .
Q. What methodologies enable selective functionalization of the oxadiazole ring for SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
